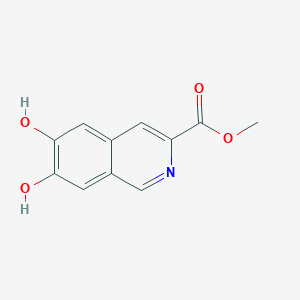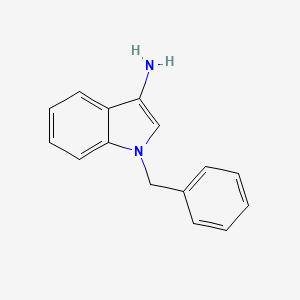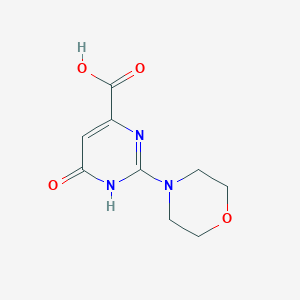
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of 6-hydroxy-2-morpholin-4-yl-pyrimidine-4-carboxylic acid with trimethylsilyl diazomethane in a mixture of methanol and toluene at low temperatures . This reaction yields the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key is to maintain the reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The morpholino group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a range of functionalized analogs.
Applications De Recherche Scientifique
2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .
Comparaison Avec Des Composés Similaires
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also act as xanthine oxidase inhibitors and share a similar core structure.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This derivative has shown potent xanthine oxidase inhibitory activity.
Uniqueness: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its morpholino group, which enhances its binding affinity and specificity towards xanthine oxidase. This structural feature distinguishes it from other similar compounds and contributes to its potent inhibitory activity.
Propriétés
Formule moléculaire |
C9H11N3O4 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |
Clé InChI |
FAKRORAZIKZALJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



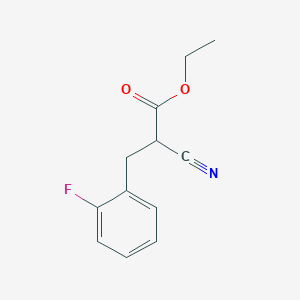

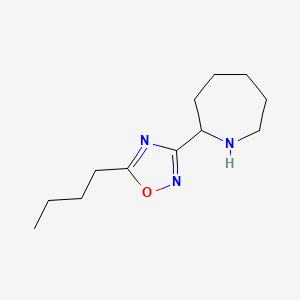

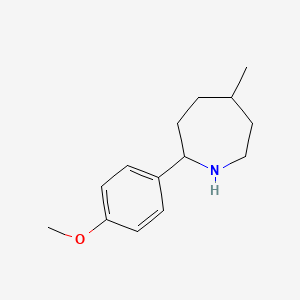
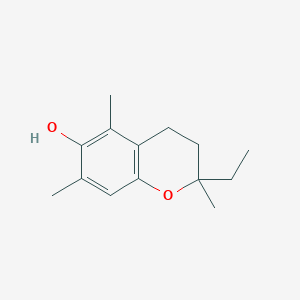
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
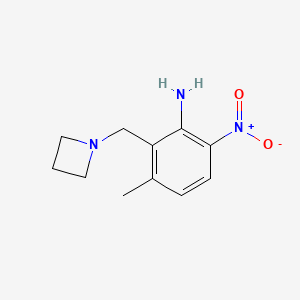

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)

